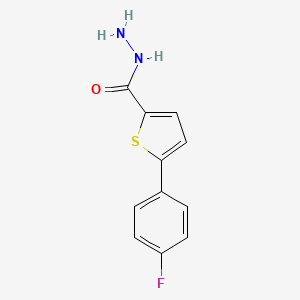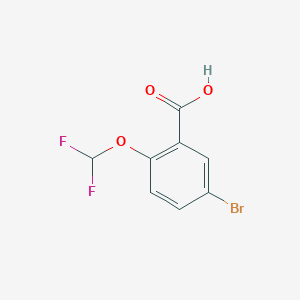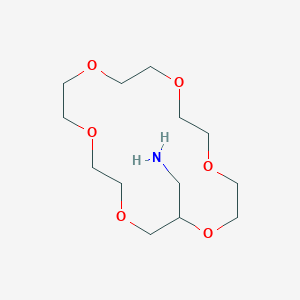
2-Aminomethyl-18-crown-6
描述
2-Aminomethyl-18-crown-6, also known as 18-Crown-6, is a crown ether with the molecular formula C12H24O6. This compound is characterized by its ability to form stable complexes with various cations, particularly alkali metal ions. The structure consists of a cyclic arrangement of six oxygen atoms, which can coordinate with metal ions, making it a valuable compound in various chemical applications .
作用机制
Target of Action
The primary targets of 2-Aminomethyl-18-crown-6, also known as 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine or 1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethanamine, are monovalent cations . The compound is used to prepare Schiff base of gossypol with aminomethyl crown ether for complexation of these cations .
Mode of Action
This compound interacts with its targets, the monovalent cations, through a process known as complexation . This interaction results in changes in the properties of the cations, affecting their behavior and interactions with other molecules.
Biochemical Pathways
The compound is involved in the preparation of AM-18-C-6 bonded Merrifield peptide resin, which is used to study the absorption and the isotopic effect of magnesium . It is also used in Mitsunobu and Heck reactions for the removal of phosphine derived by-products .
Pharmacokinetics
The compound’s interaction with monovalent cations suggests that it may have an impact on the bioavailability of these ions .
Result of Action
The molecular and cellular effects of this compound’s action include the complexation of monovalent cations, altering their properties and interactions . This can have downstream effects on various biochemical processes, including those involving these cations.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of different cations in the environment can affect the compound’s ability to complex these ions . Additionally, factors such as pH and temperature may also influence the compound’s stability and efficacy .
生化分析
Biochemical Properties
1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine plays a significant role in biochemical reactions due to its ionophoric properties. It forms stable complexes with cations, such as potassium, sodium, and ammonium ions, by coordinating with the oxygen atoms in its structure . This interaction is crucial in various biochemical processes, including enzyme catalysis and ion transport. The compound interacts with enzymes like potassium channels and transporters, facilitating the selective transport of potassium ions across cell membranes .
Cellular Effects
1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine influences cellular processes by modulating ion transport and cellular signaling pathways. It affects cell function by altering the concentration of potassium ions within cells, which is essential for maintaining cellular homeostasis . The compound’s impact on cell signaling pathways can lead to changes in gene expression and cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine involves its ability to form complexes with cations through coordination with its oxygen atoms. This binding interaction stabilizes the cations and facilitates their transport across cell membranes . The compound can also inhibit or activate enzymes by altering the availability of essential cations, thereby influencing biochemical reactions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to its degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in maintaining ion balance and cellular homeostasis .
Dosage Effects in Animal Models
The effects of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine in animal models vary with different dosages. At low doses, the compound can enhance ion transport and improve cellular function . At high doses, it may exhibit toxic effects, such as disrupting ion balance and causing cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial without causing adverse effects .
Metabolic Pathways
1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine is involved in metabolic pathways related to ion transport and homeostasis. It interacts with enzymes and cofactors that regulate the movement of cations across cell membranes . The compound’s influence on metabolic flux and metabolite levels can affect various biochemical processes, including energy production and signal transduction .
Transport and Distribution
Within cells and tissues, 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its effects on ion transport and cellular function.
准备方法
Synthetic Routes and Reaction Conditions
2-Aminomethyl-18-crown-6 can be synthesized through the reaction of ethylene oxide with ethylene glycol in the presence of a base. The reaction typically involves the formation of intermediate compounds, which are then cyclized to form the crown ether structure .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
2-Aminomethyl-18-crown-6 undergoes various chemical reactions, including:
Complexation: Forms stable complexes with alkali metal ions.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: Participates in redox reactions under specific conditions.
Common Reagents and Conditions
Complexation: Typically involves alkali metal salts and solvents like acetonitrile or water.
Substitution: Uses nucleophiles such as halides or amines.
Oxidation and Reduction: Requires oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include metal-ion complexes, substituted crown ethers, and oxidized or reduced derivatives of the compound .
科学研究应用
2-Aminomethyl-18-crown-6 has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of complex organic molecules.
Biology: Facilitates the transport of ions across biological membranes.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Employed in the extraction and separation of metal ions.
相似化合物的比较
Similar Compounds
15-Crown-5: A smaller crown ether with five oxygen atoms.
12-Crown-4: An even smaller crown ether with four oxygen atoms.
Dicyclohexyl-18-crown-6: A derivative of 18-Crown-6 with cyclohexyl groups.
Uniqueness
2-Aminomethyl-18-crown-6 is unique due to its optimal size for complexing with alkali metal ions, particularly potassium and sodium ions. Its ability to form stable complexes makes it highly valuable in various applications, from chemical synthesis to industrial processes .
属性
IUPAC Name |
1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO6/c14-11-13-12-19-8-7-17-4-3-15-1-2-16-5-6-18-9-10-20-13/h13H,1-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUGHLWDFGGTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC(COCCOCCO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408130 | |
| Record name | 2-Aminomethyl-18-crown-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83585-61-9 | |
| Record name | 2-Aminomethyl-18-crown-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminomethyl-18-crown-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


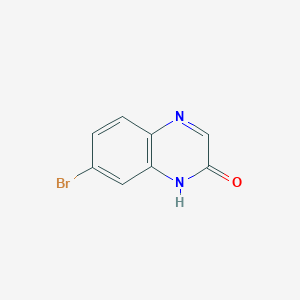


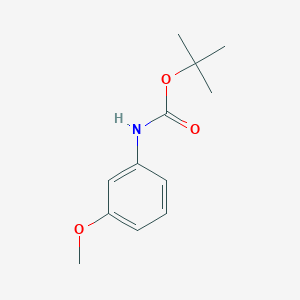
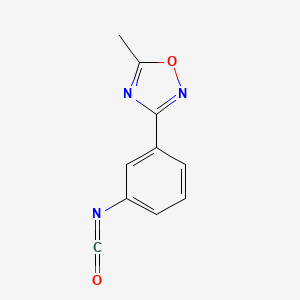
![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)
![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)
